molecular formula C11H12N4O B8546063 1-[4-(4-Amino-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone

1-[4-(4-Amino-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone

Cat. No. B8546063
M. Wt: 216.24 g/mol
InChI Key: XYAMATUMSSGUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 1-[4-(4-nitro-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone (250 mg, 1.01 mmol), iron powder (172 mg, 3.05 mmol) and NH4Cl (274 mg, 5.08 mmol) in a mixture of EtOH (4.0 mL) and water (2.0 mL) was stirred at 75° C. for 5 h. The reaction mixture was filtered while hot and the filter cake rinsed with EtOH. The filtrate was concentrated under reduced pressure and the residue partitioned between CH2Cl2 (10 mL) and aq. 1M NaOH (10 mL). The aq. layer was extracted with CH2Cl2 (2×10 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvent removed under reduced pressure to give the title compound as a brown oil. TLC: rf (1:2 hept-EA)=0.05. LC-MS-conditions 02: tR=0.50 min, [M+H]+=217.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[4-(4-nitro-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
274 mg
Type
reactant
Reaction Step Two
Name
Quantity
172 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([C:6]1[CH:7]=[N:8][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([C:18](=[O:20])[CH3:19])[CH:13]=2)[CH:10]=1)([O-])=O.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:3][C:6]1[CH:7]=[N:8][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([C:18](=[O:20])[CH3:19])[CH:13]=2)[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
1-[4-(4-nitro-pyrazol-1-ylmethyl)-pyridin-2-yl]-ethanone
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC1=CC(=NC=C1)C(C)=O
Name
Quantity
274 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
172 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered while hot and the filter cake
WASH
Type
WASH
Details
rinsed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 (10 mL) and aq. 1M NaOH (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with CH2Cl2 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=NN(C1)CC1=CC(=NC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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